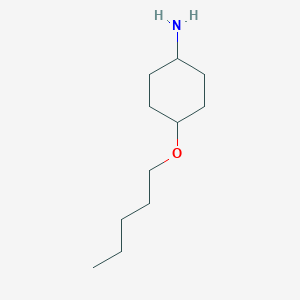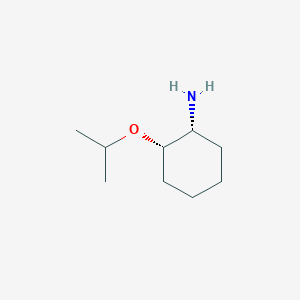![molecular formula C20H30N2O2 B12279786 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 928034-31-5](/img/structure/B12279786.png)
1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester
Descripción general
Descripción
1,8-Diazaspiro[45]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the carboxylic acid and ester functionalities. Common reaction conditions include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ester group.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but differs in its functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms in the ring structure.
Uniqueness
1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 8-benzyl-1,8-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-7-10-20(22)11-14-21(15-12-20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOENQQSYMLKEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145621 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928034-31-5 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928034-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)

![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)



![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)


